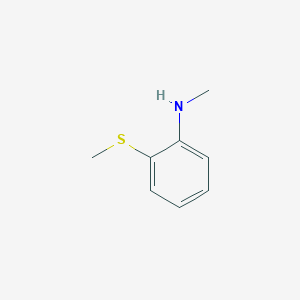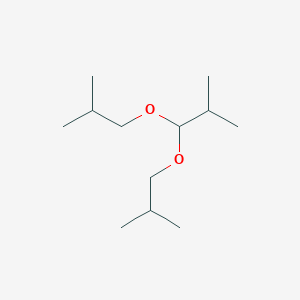
2-Methyl-1,1-bis(2-methylpropoxy)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,1-bis(2-methylpropoxy)propane, also known as neopentyl glycol dimethyl ether (NPGDME), is a colorless liquid that is commonly used as a solvent in various chemical reactions. It has a molecular formula of C11H24O2 and a molecular weight of 188.31 g/mol.
Mecanismo De Acción
The mechanism of action of NPGDME is not well understood. However, it is believed to act as a polar aprotic solvent, which can stabilize intermediate species in chemical reactions. NPGDME also has a low dielectric constant, which allows it to solubilize nonpolar compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of NPGDME. However, studies have shown that it has low acute toxicity and is not mutagenic or carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NPGDME has several advantages as a solvent in lab experiments. It has a high boiling point, low viscosity, and low toxicity, which make it a suitable solvent for high-temperature reactions. Additionally, its low dielectric constant allows it to solubilize nonpolar compounds. However, NPGDME is not compatible with some materials, such as certain plastics and elastomers, and it can react with some chemicals, such as strong acids and bases.
Direcciones Futuras
There are several future directions for research on NPGDME. One area of interest is the development of new synthetic routes for NPGDME that are more efficient and environmentally friendly. Additionally, there is a need for further studies on the biochemical and physiological effects of NPGDME, as well as its potential use in biomedical applications. Finally, there is a need for the development of new solvents that have similar properties to NPGDME but are more compatible with a wider range of materials.
Métodos De Síntesis
NPGDME can be synthesized by the reaction of 2-Methyl-1,1-bis(2-methylpropoxy)propane glycol (NPG) with dimethyl sulfate (DMS) in the presence of a base catalyst such as potassium carbonate. The reaction takes place at a temperature of around 90°C for several hours, and the resulting product is purified by distillation.
Aplicaciones Científicas De Investigación
NPGDME has various scientific research applications, including as a solvent in the synthesis of polymers, resins, and coatings. It is also used as a reaction medium in organic chemistry reactions, such as nucleophilic substitution and esterification reactions. Additionally, NPGDME is used as a solvent for proteins and peptides in mass spectrometry analysis.
Propiedades
Número CAS |
13262-24-3 |
|---|---|
Nombre del producto |
2-Methyl-1,1-bis(2-methylpropoxy)propane |
Fórmula molecular |
C12H26O2 |
Peso molecular |
202.33 g/mol |
Nombre IUPAC |
2-methyl-1,1-bis(2-methylpropoxy)propane |
InChI |
InChI=1S/C12H26O2/c1-9(2)7-13-12(11(5)6)14-8-10(3)4/h9-12H,7-8H2,1-6H3 |
Clave InChI |
PYLBPIIOEGWQSX-UHFFFAOYSA-N |
SMILES |
CC(C)COC(C(C)C)OCC(C)C |
SMILES canónico |
CC(C)COC(C(C)C)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-, trisodium salt](/img/structure/B75928.png)


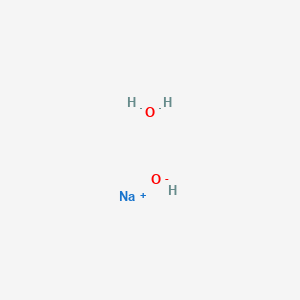
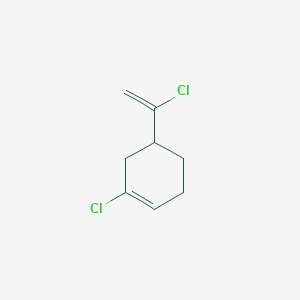
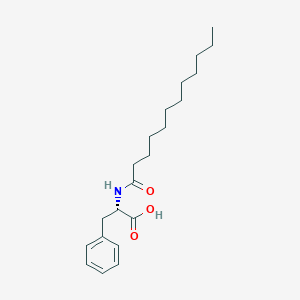
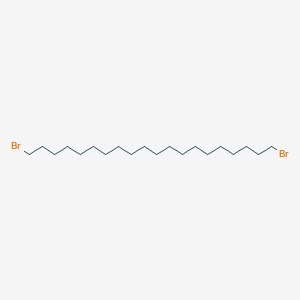


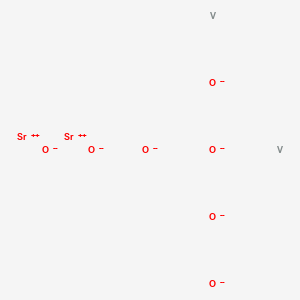
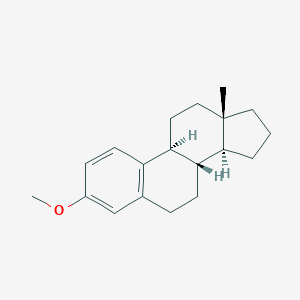

![N-[2-(dimethylamino)ethyl]methacrylamide](/img/structure/B75950.png)
